molecular formula C8H16N2O4S B2508242 Methyl 1-[(dimethylamino)sulfonyl]prolinate CAS No. 1094603-59-4

Methyl 1-[(dimethylamino)sulfonyl]prolinate

Cat. No. B2508242
M. Wt: 236.29
InChI Key: LNKMFRSBQVXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Methyl 1-[(dimethylamino)sulfonyl]prolinate" is not directly mentioned in the provided papers. However, the papers do discuss various related sulfonyl compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the use of dimethyl sulfide as a catalyst and methyl donor in methylation reactions is highlighted, which could be relevant to the synthesis of sulfonyl-containing compounds like "Methyl 1-[(dimethylamino)sulfonyl]prolinate" .

Synthesis Analysis

The synthesis of sulfonyl compounds can be achieved through different methods. One approach is the palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite as a sulfur dioxide surrogate and methyl source, which could potentially be applied to the synthesis of "Methyl 1-[(dimethylamino)sulfonyl]prolinate" . Another method involves the use of dimethyl sulfoxide as a synthon in organic chemistry, where it can act as a building block for various functional groups, including sulfonyl derivatives .

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be complex and is often elucidated using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was assigned using these techniques and confirmed by X-ray diffraction . These methods could similarly be used to analyze the molecular structure of "Methyl 1-[(dimethylamino)sulfonyl]prolinate".

Chemical Reactions Analysis

Sulfonyl compounds can participate in various chemical reactions. The papers describe the use of dimethyl sulfide and dimethyl sulfoxide in methylation reactions, which could be relevant to the chemical reactions involving "Methyl 1-[(dimethylamino)sulfonyl]prolinate" . Additionally, the electrochemical synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide indicates the versatility of sulfonyl compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary widely. The papers do not provide specific details on the properties of "Methyl 1-[(dimethylamino)sulfonyl]prolinate", but they do discuss properties of related compounds. For instance, the neutral and distillable nature of dimethyl sulfide allows for straightforward workup and purification procedures in methylation reactions . The reactivity and solubility of sulfonyl compounds in different solvents are also important considerations, as seen in the permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The study on molecular association of water-soluble calixarenes with several stilbene dyes highlights the importance of dimethylamino derivatives in understanding complex formation and its potential applications in determining cationic surfactant concentrations through spectrophotometric methods (Nishida et al., 1997).
  • Research on sulfenylation of pyrroles and indoles illustrates the synthetic utility of dimethylamino and sulfonate functionalities in constructing complex organic frameworks, furthering the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Gilow et al., 1991).

Biological Effects and Applications

  • A significant study on DMSO (dimethyl sulfoxide), a related solvent, elucidates its impact on human cellular processes and the epigenetic landscape, indicating the profound biological effects of such compounds and cautioning against their unconsidered use, especially in sensitive applications like cryopreservation (Verheijen et al., 2019).

Materials Science and Engineering

  • The synthesis and analysis of new π-conjugated organic materials based on methyl pyridinium compounds reveal how derivatives of dimethylamino groups play a crucial role in developing advanced materials with potential applications in optics and electronics (Antony et al., 2019).

Safety And Hazards

“Methyl 1-[(dimethylamino)sulfonyl]prolinate” is a reagent used for testing and research purposes only . It is not intended for use as a medical drug, food, or household item .

properties

IUPAC Name

methyl 1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMFRSBQVXKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(dimethylamino)sulfonyl]prolinate

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